molecular formula C10H13ClO3 B1338896 2-(2-Chloroethoxy)-1,3-dimethoxybenzene CAS No. 24251-50-1

2-(2-Chloroethoxy)-1,3-dimethoxybenzene

Cat. No.: B1338896
CAS No.: 24251-50-1
M. Wt: 216.66 g/mol
InChI Key: QJLAEVDWQPIZHI-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)-1,3-dimethoxybenzene is an organic compound with the molecular formula C10H13ClO3 It is a derivative of benzene, featuring two methoxy groups and a chloroethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene typically involves the reaction of 1,3-dimethoxybenzene with 2-chloroethanol in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the methoxy group of 1,3-dimethoxybenzene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to minimize by-products and improve efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.

    Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

2-(2-Chloroethoxy)-1,3-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroethoxy group can enhance the compound’s ability to penetrate cell membranes, while the methoxy groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

    2-(2-Chloroethoxy)ethanol: A related compound with similar functional groups but different structural arrangement.

    1,3-Dimethoxybenzene: Lacks the chloroethoxy group, making it less reactive in certain chemical reactions.

    2-Chloroethanol: A simpler compound with a single chloroethoxy group, used as a precursor in various syntheses.

Uniqueness: 2-(2-Chloroethoxy)-1,3-dimethoxybenzene is unique due to the combination of its functional groups, which confer specific reactivity and properties

Properties

IUPAC Name

2-(2-chloroethoxy)-1,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLAEVDWQPIZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30536004
Record name 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24251-50-1
Record name 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 7.77 g of 2,6-dimethoxyphenoxyethanol in 30 ml of pyridine was cooled and 4.7 g of thionylchloride was added with stirring. After 20 minutes, stirring, the reaction mixture was heated on the steam bath for 2 hours. After cooling, the reaction mixture was evaporated in reduced pressure. The residue was extracted with CHCl3, purified with silicagel chromatography (eluent: EtOAc) 1.82 g of objective compound was obtained.
Name
2,6-dimethoxyphenoxyethanol
Quantity
7.77 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two

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